molecular formula C8H14N2 B3011254 N-(Prop-2-yn-1-yl)piperidin-4-amine CAS No. 1183805-43-7

N-(Prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B3011254
CAS No.: 1183805-43-7
M. Wt: 138.214
InChI Key: OLUSMJNIPLCWBR-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a propynyl group at the nitrogen atom and an amine group at the fourth position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the piperidine nitrogen . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Prop-2-yn-1-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-yn-1-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyl group allows for unique reactivity and interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-prop-2-ynylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSMJNIPLCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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